1,1,1,2,2,3,3,4-Octafluorobutane

Description

Chemical Nomenclature and Structural Isomerism within Fluorinated Butanes

The systematic naming of organic compounds, or nomenclature, is essential for clear scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for this purpose. For alkanes, the name is based on the longest continuous carbon chain, with prefixes indicating the number of carbon atoms. siyavula.com When other atoms, like halogens, are substituted for hydrogen, their positions are indicated by numbers corresponding to the carbon atom to which they are attached. siyavula.com

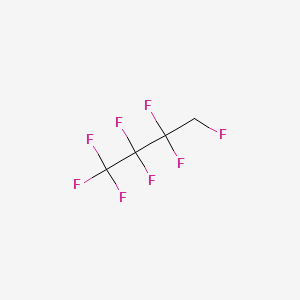

In the case of "1,1,1,2,2,3,3,4-octafluorobutane," the name precisely describes its structure:

butane (B89635) : Indicates a four-carbon alkane backbone.

octafluoro : Signifies the presence of eight fluorine atoms.

1,1,1,2,2,3,3,4 : These numbers, or locants, specify that three fluorine atoms are on the first carbon, two are on the second, two are on the third, and one is on the fourth.

This compound is a structural isomer of other octafluorobutanes, meaning they share the same molecular formula (C4H2F8) but differ in the arrangement of their atoms. libretexts.org This difference in structure, even when subtle, can lead to variations in physical and chemical properties. Other structural isomers of octafluorobutane include compounds where the fluorine and hydrogen atoms are arranged differently along the four-carbon chain, as well as cyclic structures. docbrown.infowikipedia.orgdocbrown.info

Interactive Data Table: Structural Isomers of Fluorinated Butanes

| Compound Name | Molecular Formula | CAS Number | Structure |

| This compound | C4H2F8 | 662-35-1 | CF3-CF2-CF2-CH2F |

| 1,1,1,2,2,4,4,4-Octafluorobutane | C4H2F8 | 2924-29-0 | CF3-CF2-CH2-CF3 |

| 1,1,2,2,3,3,4,4-Octafluorobutane | C4H2F8 | 377-36-6 | HCF2-CF2-CF2-CF2H |

| Octafluorocyclobutane | C4F8 | 115-25-3 | Cyclic structure |

Classification and Context within Per- and Polyfluoroalkyl Substances (PFAS) Research Frameworks

Per- and polyfluoroalkyl substances (PFAS) are a large and diverse group of synthetic chemicals that have garnered significant attention due to their persistence in the environment. epa.gov While definitions can vary between regulatory bodies, a widely accepted definition from the Organisation for Economic Co-operation and Development (OECD) characterizes PFAS as fluorinated substances containing at least one fully fluorinated methyl (–CF3) or methylene (B1212753) (–CF2–) carbon atom. fluorocarbons.orgwikipedia.org

Under this definition, this compound is classified as a PFAS. Its chemical structure, CF3-CF2-CF2-CH2F, contains both a perfluorinated methyl group (CF3–) and two perfluorinated methylene groups (–CF2–). The U.S. Environmental Protection Agency (EPA) also includes this compound in its lists of PFAS chemicals. epa.gov

The inclusion of hydrofluorocarbons like this compound within the broad category of PFAS highlights the complexity of this chemical class. Research within the PFAS framework often focuses on the environmental fate, transport, and potential impacts of these substances. dntb.gov.uanih.gov

Evolution of Research Interests in Linear Fluorinated Alkanes

Research into linear fluorinated alkanes has undergone a significant evolution over the past several decades. The initial wave of interest was driven by the search for chemically inert and highly stable compounds for a wide range of industrial and consumer applications, which led to the development of perfluoroalkanes. sonomatech.com

The discovery of the environmental persistence and widespread presence of certain long-chain perfluoroalkyl acids (PFAAs) in the early 2000s marked a major shift in research focus. itrcweb.org This led to increased investigation into the environmental behavior and potential health effects of these "legacy" PFAS. nih.gov

More recently, research has expanded to include a wider variety of fluorinated compounds, including shorter-chain PFAAs and other PFAS classes like the hydrofluorocarbons (HFCs). unep.orgresearchgate.net The interest in HFCs, such as this compound, grew substantially as they were adopted as replacements for ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). aptim.com This phase-out, mandated by the Montreal Protocol, led to a rapid increase in the production and use of HFCs. noaa.gov However, the focus of research on HFCs has been heavily influenced by their high global warming potential, leading to international agreements like the Kigali Amendment to the Montreal Protocol, which aims to phase down their production and consumption. nih.govresearchgate.net This regulatory landscape continues to drive research into the atmospheric chemistry of HFCs and the development of new, lower-impact alternatives.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4-octafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F8/c5-1-2(6,7)3(8,9)4(10,11)12/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALFNZSGFNPWSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10894957 | |

| Record name | 1,1,1,2,2,3,3,4-Octafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662-35-1 | |

| Record name | 1,1,1,2,2,3,3,4-Octafluorobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000662351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2,2,3,3,4-Octafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 1,1,1,2,2,3,3,4 Octafluorobutane

Direct Synthesis Approaches for 1,1,1,2,2,3,3,4-Octafluorobutane

Direct synthesis methods provide the most straightforward pathways to this compound. These techniques involve the formation of the carbon-fluorine bonds and the carbon-carbon backbone of the molecule in a direct manner.

Electrochemical Fluorination Techniques

Electrochemical fluorination (ECF) stands as a cornerstone in the production of perfluorinated compounds. wikipedia.org The Simons process, a key ECF method, involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (B91410). wikipedia.orgpsu.edu For the synthesis of this compound, a suitable hydrocarbon precursor like butane (B89635) would be subjected to electrolysis in a solution of hydrogen fluoride. wikipedia.org The process typically operates at a cell potential of 5-6 V with a nickel anode. wikipedia.org

The mechanism of the Simons process is thought to involve the formation of a high-valent nickel fluoride layer on the anode surface. electrochem.orgcore.ac.uk This film then acts as the fluorinating agent, transferring fluorine atoms to the organic substrate. core.ac.uk An alternative "on-site" generated reagent concept suggests the formation of a complex between the organic molecule and nickel fluoride on the anode, facilitating the substitution of hydrogen with fluorine. fluorine1.ru The process is generally not selective and can lead to a mixture of fluorinated products, including isomers and fragmentation products. electrochem.orgfluorine1.ru

Another ECF technique is the Phillips Petroleum or "CAVE" (Carbon Anode Vapor Phase Electrochemical Fluorination) process, which is suited for volatile hydrocarbons. wikipedia.org This method employs a porous graphite (B72142) anode in molten potassium fluoride-hydrogen fluoride (KHF2). wikipedia.org

Reductive Coupling Reaction Pathways

Reductive coupling reactions offer a powerful tool for the formation of carbon-carbon bonds, and this can be applied to the synthesis of fluorinated compounds. The reductive dimerization of tetrafluoroethylene (B6358150) (C2F4) is a potential pathway to form the C4 backbone of this compound. wikipedia.org This process would involve the coupling of two C2F4 molecules.

Recent advancements have highlighted the use of transition metal catalysts, such as iron and chromium, in reductive coupling reactions involving fluorinated substrates. acs.orgrsc.orgrsc.orgnih.gov For instance, iron-catalyzed reductive cross-coupling has been shown to be effective for creating C-C bonds with fluoroalkyl groups. acs.orgrsc.org These reactions often proceed under mild conditions and exhibit good functional group tolerance. rsc.org Similarly, chromium(II)-catalyzed reductive cross-coupling has been utilized for the reaction of acetals with α-trifluoromethyl alkenes. rsc.org While not a direct synthesis of this compound, these methodologies demonstrate the potential for coupling fluorinated building blocks. A study by Beier's group demonstrated the reductive coupling of in-situ formed RCF2CF2MgCl·LiCl with various electrophiles to generate a range of tetrafluoroethylene compounds. nih.gov

Kolbe Electrolysis for Fluorocarbon Formation

Kolbe electrolysis is an electrochemical method that involves the decarboxylative dimerization of two carboxylic acid molecules (or their carboxylate salts). vedantu.comaakash.ac.inwikipedia.org The reaction proceeds via a radical mechanism at the anode. aakash.ac.inucl.ac.uk

For the synthesis of a fluorocarbon like this compound, a possible, though not explicitly documented, route could involve the electrolysis of a suitable fluorinated carboxylic acid. For example, the electrolysis of trifluoroacetic acid (CF3COOH) in the presence of another appropriate fluorinated carboxylate could theoretically lead to the desired product through cross-coupling. wikipedia.orgcdnsciencepub.com The mechanism involves the electrochemical generation of a radical intermediate through decarboxylation, which then dimerizes. aakash.ac.inwikipedia.org

Electrochemical kinetic studies on the Kolbe reaction with trifluoroacetate (B77799) have shown that high yields of the dimerized product, hexafluoroethane (B1207929) (C2F6), can be achieved. cdnsciencepub.com This demonstrates the feasibility of using Kolbe electrolysis for the formation of C-C bonds between perfluoroalkyl groups.

Hydrodehalogenation Processes for Fluorinated Alkane Synthesis

Hydrodehalogenation is a catalytic process that involves the replacement of a halogen atom with a hydrogen atom. mdpi.com This method is particularly relevant for the synthesis of hydrofluorocarbons (HFCs) from chlorofluorocarbons (CFCs) or other halogenated precursors. mdpi.comresearchgate.net The synthesis of this compound (HFC-338pcc) could potentially be achieved through the hydrodechlorination of a suitable chlorinated precursor.

Catalytic hydrodechlorination is a structure-sensitive reaction that typically employs catalysts containing noble metals like palladium (Pd) or platinum (Pt), often supported on materials like activated carbon or silica (B1680970). researchgate.netnih.govrsc.org Bimetallic catalysts, such as Pd-Ni and Pd-Fe, have also been investigated to improve activity and reduce catalyst poisoning. nih.gov The reaction is often carried out in either the gas or liquid phase using molecular hydrogen as the reducing agent. mdpi.com The mechanism generally involves the dissociative adsorption of the chlorinated compound and hydrogen on the catalyst surface, followed by the substitution of chlorine with hydrogen.

Optimization and Mechanistic Elucidation of Reaction Conditions

The efficiency of any synthetic route is highly dependent on the reaction conditions. Optimizing these parameters is crucial for maximizing the yield and selectivity of the desired product.

Influence of Reagents, Catalysts, and Solvents on Synthetic Yields and Selectivity

The choice of reagents, catalysts, and solvents plays a pivotal role in the outcome of the synthesis of this compound.

Reagents: In electrochemical fluorination, the use of specific fluorine sources like Et3N·nHF (where n=3-5) can be more convenient and stable than anhydrous hydrogen fluoride. lew.ro The concentration of the fluoride source can also impact the reaction yield. nih.gov For instance, in one study, increasing the amount of Et4NF·4HF from 10 to 20 equivalents increased the product yield. nih.gov

Catalysts: In hydrodehalogenation, the catalyst composition is critical. Palladium-based catalysts are highly effective, but can be prone to poisoning by byproducts like HCl. nih.govresearchgate.net The addition of a second metal, such as iron, to create a bimetallic Pd-Fe catalyst has been shown to enhance activity and reduce poisoning. nih.gov The method of catalyst preparation and the nature of the support material also influence the dispersion and size of the metal nanoparticles, which in turn affects catalytic performance. researchgate.netnih.gov

Solvents: The solvent can significantly influence the reaction pathway and product distribution. In electrochemical fluorination, solvents like dichloromethane (B109758) (CH2Cl2) have been found to be superior to others such as acetonitrile (B52724) (MeCN) and nitromethane (B149229) (MeNO2) for certain reactions. nih.gov The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvents or co-solvents in electrochemical reactions can stabilize reactive intermediates, such as carbocations and radicals, thereby enhancing reactivity and yield. nih.govacs.org For example, mixtures of dichloromethane and TFE have shown synergistic effects, improving both solubility and intermediate stability. acs.org

Interactive Data Table: Influence of Solvents on Electrochemical Fluorination Yield

| Solvent | Yield of Fluorinated Product (%) | Reference |

| Dichloromethane (CH2Cl2) | 55 | nih.gov |

| Acetonitrile (MeCN) | Low | nih.gov |

| Nitromethane (MeNO2) | Low | nih.gov |

| 2,2,2-Trifluoroethanol (TFE) | Not specified, but noted to stabilize intermediates | nih.govacs.org |

Interactive Data Table: Effect of Catalyst Composition on Hydrodechlorination Conversion

| Catalyst | Conversion (%) | Reference |

| Monometallic Pd | ~6 | nih.gov |

| Bimetallic Pd-Fe | ~13 | nih.gov |

| Monometallic Ni | Inactive alone | nih.gov |

| Bimetallic Pd-Ni (low Ni) | 9 | nih.gov |

Studies of Reaction Kinetics and Thermodynamics for Synthesis Optimization

The optimization of the synthesis of this compound is critically dependent on a thorough understanding of the reaction kinetics and thermodynamics. These studies allow for the manipulation of reaction conditions to favor the formation of the desired product over side products, thereby maximizing yield and purity. The principles of kinetic versus thermodynamic control are particularly relevant in fluorination reactions, where multiple isomers and side products can be formed.

A chemical reaction is under kinetic control when the product distribution is determined by the rates of the competing reaction pathways. The product that forms the fastest, i.e., the one with the lowest activation energy, will be the major product. This is typically favored at lower reaction temperatures where the system does not have enough energy to overcome higher activation energy barriers, and the reactions are essentially irreversible.

Conversely, a reaction is under thermodynamic control when the product distribution is determined by the relative stabilities of the products. The most stable product, i.e., the one with the lowest Gibbs free energy, will be the major product. This is favored at higher reaction temperatures where the reactions are reversible, allowing the system to reach equilibrium and favor the most thermodynamically stable product.

In the context of synthesizing this compound, the reaction pathway can be influenced by factors such as temperature, pressure, and the choice of catalyst. For instance, in the fluorination of a butane precursor, different isomers of octafluorobutane could be formed. A detailed study of the reaction mechanism and the energy profile of the different reaction pathways is essential for optimizing the synthesis.

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively reported in publicly available literature, the general principles can be applied. For example, in the deprotonation of an unsymmetrical ketone, the kinetic product is the enolate formed from the removal of the most accessible α-hydrogen, while the thermodynamic product is the more highly substituted, and thus more stable, enolate. oup.com Similarly, in fluorination reactions, the initial product may not be the most stable one. By adjusting the reaction conditions, such as increasing the temperature, it might be possible to isomerize the initial kinetic product to the more stable thermodynamic product. oup.comresearchgate.net

Table 1: Comparison of Kinetic and Thermodynamic Control in Fluorination Reactions

| Feature | Kinetic Control | Thermodynamic Control |

| Temperature | Low | High |

| Reaction Time | Short | Long (to allow for equilibrium) |

| Reversibility | Irreversible or quasi-irreversible | Reversible |

| Major Product | The product that is formed fastest (lowest activation energy). | The most stable product (lowest Gibbs free energy). |

| Product Distribution | Reflects the relative rates of competing reactions. | Reflects the relative stabilities of the products at equilibrium. |

By carefully controlling the reaction parameters, it is possible to steer the reaction towards the desired product, whether it is the kinetic or the thermodynamic one. For the synthesis of a specific isomer like this compound, this control is paramount to achieving high selectivity and yield.

Purification Strategies for Synthesized this compound

The crude product from the synthesis of this compound typically contains a mixture of unreacted starting materials, isomers, and other byproducts. Due to the high volatility of the target compound, specialized purification techniques are required.

Advanced Distillation Techniques for Highly Volatile Compounds

Conventional distillation is often challenging for separating compounds with close boiling points or those that form azeotropes. For highly volatile fluorocarbons, advanced distillation techniques such as azeotropic and extractive distillation are employed.

Azeotropic distillation involves adding an entrainer that forms a new, lower-boiling azeotrope with one or more of the components in the mixture. researchgate.net This new azeotrope can then be more easily separated from the other components. For fluorocarbon mixtures, the choice of entrainer is crucial and is often a substance that can alter the relative volatilities of the components. researchgate.net

Extractive distillation is another powerful technique where a high-boiling, non-volatile solvent is added to the mixture to alter the relative volatilities of the components without forming an azeotrope. scispace.com Ionic liquids (ILs) have shown significant promise as entrainers for the extractive distillation of hydrofluorocarbon (HFC) mixtures. nist.govnih.govacs.orgchemeo.comnih.gov The selection of the ionic liquid is based on its selectivity and solubility for the different components of the mixture.

Research has shown that certain ionic liquids can effectively separate azeotropic mixtures of HFCs, achieving high purity products. nist.govacs.org For instance, in the separation of R-410A (a mixture of HFC-32 and HFC-125), extractive distillation with an ionic liquid entrainer has been shown to yield products with greater than 99.5 wt% purity. chemeo.com

Table 2: Examples of Entrainers for Extractive Distillation of Fluorinated Hydrocarbons

| Refrigerant Mixture to be Separated | Ionic Liquid Entrainer | Achieved Purity | Reference |

| R-410A (HFC-32 / HFC-125) | [C2C1im][tcm] | >99.5 wt% | nist.gov |

| R-410A (HFC-32 / HFC-125) | [C2C1im][Tf2N] | >99.5 wt% | chemeo.com |

| R-404A (HFC-125 / HFC-143a / HFC-134a) | [C4C1im][PF6] | >99.5 wt% | acs.org |

| R-407C (HFC-32 / HFC-125 / HFC-134a) | [C2C1im][Tf2N] | >99.5 wt% | acs.org |

While specific data for this compound is not provided in these studies, the principles and the effectiveness of ionic liquids in separating similar fluorinated compounds suggest that a similar approach could be developed for its purification.

Chromatographic Methods for Product Isolation and Purity Assessment

Chromatographic techniques are indispensable for both the isolation of pure this compound and the assessment of its purity.

Gas Chromatography (GC) is a primary tool for the analysis of volatile compounds like this compound. For purity assessment, a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is commonly used. researchgate.netdtic.mil The area of the peak in the chromatogram is proportional to the amount of the compound, allowing for the calculation of percent purity. oup.comharvard.edubirchbiotech.com

Preparative Gas Chromatography (pGC) can be used for the isolation of larger quantities of the pure compound. oup.comoup.comchrom-china.com In pGC, the separated components are collected after they exit the column. This technique is particularly useful for obtaining high-purity standards for analytical purposes.

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly with the use of fluorinated stationary phases. nih.govchromatographyonline.com These phases can offer unique selectivity for fluorinated compounds, enabling the separation of isomers that might be difficult to resolve by other means. For volatile compounds, HPLC is less common for preparative scale purification but can be a powerful analytical tool for purity assessment, especially when coupled with mass spectrometry (LC-MS).

Table 3: Typical Gas Chromatography Parameters for Purity Analysis of Volatile Fluorinated Compounds

| Parameter | Setting | Purpose |

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., polydimethylsiloxane, 5% phenyl) | To separate compounds based on their boiling points and polarity. |

| Carrier Gas | Helium or Nitrogen | To carry the vaporized sample through the column. |

| Injection Port Temperature | Sufficiently high to ensure complete and rapid vaporization of the sample. | To introduce the sample into the carrier gas stream. |

| Oven Temperature Program | Ramped from a low initial temperature to a final high temperature. | To elute compounds with a wide range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | To detect and quantify the separated compounds. FID provides good general sensitivity, while MS provides structural information for identification. dtic.mildocbrown.infoshimadzu.comibchem.com |

The combination of these advanced distillation and chromatographic techniques is essential for obtaining high-purity this compound, which is crucial for its intended applications and for accurate characterization of its properties.

Chemical Reactivity and Derivatization Chemistry of 1,1,1,2,2,3,3,4 Octafluorobutane

Electrophilic and Nucleophilic Substitution Reactions Involving Fluorine Atoms

Direct substitution of fluorine atoms in perfluorinated or highly fluorinated alkanes like 1,1,1,2,2,3,3,4-octafluorobutane through classical electrophilic or nucleophilic pathways is exceptionally challenging.

Electrophilic Substitution: An electrophilic attack on a fluorine atom is highly improbable. Fluorine is the most electronegative element, making it an extremely poor site for electrophilic interaction. stackexchange.com Reactions involving electrophiles are more likely to target other, more nucleophilic sites in a molecule, which are absent in the saturated perfluoroalkane backbone. uci.edumasterorganicchemistry.com Direct electrophilic substitution on benzene (B151609) using diatomic fluorine is often avoided due to its high reactivity and low selectivity, necessitating specialized reagents. quora.commasterorganicchemistry.com

Nucleophilic Substitution: The carbon atoms bonded to fluorine are electron-deficient due to the strong inductive effect of fluorine, which would theoretically make them susceptible to nucleophilic attack. However, several factors hinder this process:

Bond Strength: The carbon-fluorine bond is the strongest single bond in organic chemistry, requiring a large amount of energy to break. rsc.org

Leaving Group Ability: The fluoride (B91410) ion (F⁻) is a poor leaving group in nucleophilic substitution reactions, particularly in protic solvents where it is strongly solvated. stackexchange.comharvard.edu

Steric Hindrance: The presence of multiple fluorine atoms can sterically shield the carbon backbone from an incoming nucleophile.

Electrostatic Repulsion: The introduction of a single fluorine atom near a reaction center has been shown to significantly decelerate the rate of Sₙ2 reactions. researchgate.net

While direct nucleophilic substitution of fluorine on the saturated chain is difficult, in the context of nucleophilic aromatic substitution (SₙAr), fluorine's strong electron-withdrawing effect can activate the ring, making it the fastest halogen to be displaced. stackexchange.commasterorganicchemistry.com This proceeds via a stable Meisenheimer complex intermediate, where breaking the C-F bond is not the rate-determining step. stackexchange.commasterorganicchemistry.com However, this mechanism is not directly applicable to a saturated alkane like this compound. Transformation and substitution generally require activation of the C-F bond through other means, such as transition-metal catalysis. nih.gov

Oxidation and Reduction Pathways of the Butane (B89635) Backbone

The butane backbone of this compound is highly resistant to both oxidation and reduction due to the stability conferred by the extensive fluorination. Perfluoroalkanes are known for their exceptional thermal and chemical stability.

Oxidation: The compound is not readily oxidized under normal conditions. The high electronegativity of the fluorine atoms withdraws electron density from the carbon backbone, making it less susceptible to attack by oxidizing agents.

Reduction: Reduction of the C-F bonds is a challenging process but can be achieved under specific conditions, often involving highly reactive reducing agents or catalytic systems. This process is more accurately described as C-F bond activation. For example, reductive cleavage of C-F bonds in fluoroaromatics has been achieved enzymatically in the absence of oxygen through a proposed Birch reduction-like mechanism. nih.gov This process involves the formation of an anionic intermediate where fluoride elimination is favored. nih.gov Such pathways highlight that while the butane backbone is robust, it is not entirely inert to reductive transformations, though these typically require specialized and potent chemical or biochemical systems.

Radical Perfluoroalkylation Reactions with Unsaturated Substrates

This compound itself is not typically used directly for radical perfluoroalkylation. Instead, a derivative, such as the corresponding perfluoroalkyl iodide (e.g., 1-iodo-octafluorobutane), is used to generate the perfluorobutyl radical. These radicals can then add to unsaturated substrates like alkenes and alkynes.

The generation of perfluoroalkyl radicals (RF•) from perfluoroalkyl iodides (RF-I) is often accomplished through photoredox catalysis using visible light. conicet.gov.arnih.gov This process can involve:

Transition Metal Photocatalysis: A photocatalyst, often a transition metal complex, is excited by visible light. The excited catalyst can then interact with the perfluoroalkyl iodide to generate the RF• radical, which subsequently reacts with the unsaturated substrate.

Organic Dye Photocatalysis: Organic dyes can also serve as photocatalysts, operating under similar principles. conicet.gov.ar

Electron Donor-Acceptor (EDA) Complexes: An EDA complex can form between an electron donor and the perfluoroalkyl iodide. Upon photoexcitation, this complex can lead to the formation of the perfluoroalkyl radical. conicet.gov.ar

These methods enable the regioselective addition of a perfluorobutyl group across a double or triple bond, creating more complex fluorinated molecules. conicet.gov.ar For instance, cobalt-catalyzed halofluoroalkylation of alkynes provides a route to highly functionalized halofluoroalkenes. conicet.gov.ar

Mechanistic Insights into Carbon-Fluorine Bond Transformations

Cleaving the exceptionally strong C-F bond is a central challenge in the chemistry of fluorinated compounds. Research has revealed several mechanisms for C-F bond activation and transformation: rsc.org

Transition-Metal-Mediated Elimination: This is a significant pathway for C-F bond cleavage that occurs under milder conditions than oxidative addition. nih.gov The process is initiated by forming an organometallic intermediate where a fluorine atom is positioned beta or alpha to the metal center. Subsequent β- or α-fluorine elimination cleaves the C-F bond. nih.gov

Reductive Cleavage: As seen in the biodegradation of fluoroaromatics, C-F bonds can be broken reductively. nih.gov An ATP-dependent enzymatic process can catalyze the defluorination of 4-fluorobenzoyl-coenzyme A via a proposed mechanism that involves a formal nucleophilic aromatic substitution on an anionic intermediate. nih.gov

Niobium(III) Imido Complex Activation: A defined niobium(III) complex has been shown to react stoichiometrically with fluoroarenes to cleave C-F bonds, yielding niobium(V) aryl fluorides. rsc.org This demonstrates the potential of specific low-valent metal complexes to activate strong C-F bonds.

These mechanisms underscore that while C-F bonds are thermodynamically strong, kinetically accessible pathways for their transformation can be designed using appropriate catalysts and reagents.

Formation and Reactivity of Functionalized Derivatives

Given the inherent inertness of this compound, its derivatization to introduce functional groups is a key strategy for unlocking its synthetic potential. Creating derivatives like sulfonic acids transforms the stable perfluoroalkane into a versatile chemical intermediate.

Perfluoroalkane sulfonic acids are strong acids with significant industrial and chemical applications. wikipedia.org The synthesis of a sulfonic acid derivative from a highly fluorinated alkane typically involves harsh conditions or indirect methods. A common industrial method for producing perfluorooctanesulfonic acid (PFOS) is through the electrofluorination of octanesulfonyl fluoride. wikipedia.org A similar strategy could be envisioned starting from a suitable butane-based precursor. Another method involves the free-radical reaction of hydrocarbons with chlorine and sulfur dioxide (a Reed reaction). wikipedia.org

Once formed, perfluoroalkane sulfonic acids are strong acids, significantly stronger than their corresponding carboxylic acids. wikipedia.org Their derivatives, particularly sulfonyl chlorides and sulfonates, are highly reactive and serve as valuable synthetic intermediates. libretexts.orgresearchgate.net

The sulfonic acid group itself is not a leaving group. However, it can be readily converted into derivatives that contain excellent leaving groups. For example, reacting the sulfonic acid with a chlorinating agent produces a sulfonyl chloride.

The sulfonate group (-SO₃R) and its related derivatives are excellent leaving groups in nucleophilic substitution reactions because their corresponding anions are highly stabilized by resonance. youtube.com This makes sulfonyl chlorides (R-SO₂Cl) highly reactive towards nucleophiles. libretexts.org They readily undergo nucleophilic substitution with a wide range of nucleophiles, including water, alcohols, and ammonia, to form sulfonic acids, sulfonamides, and sulfonate esters, respectively. libretexts.orgresearchgate.net This reactivity allows the stable perfluorobutyl moiety to be incorporated into a diverse array of molecular structures.

Interactive Data Table: Reactions of Octafluorobutane and Its Derivatives

| Section | Reaction Type | Substrate | Typical Reagents/Conditions | Product Type | Key Insight |

| 3.1 | Nucleophilic Substitution | Rf-F | Very difficult on saturated chain; requires activation. | Rf-Nu | C-F bond is very strong; F⁻ is a poor leaving group. rsc.orgharvard.edu |

| 3.2 | Reduction | Rf-H | Strong reducing agents; catalytic systems. | Reduced backbone | Highly resistant to reduction due to C-F bond stability. nih.gov |

| 3.3 | Radical Addition | Alkenes/Alkynes | Rf-I, photocatalyst (metal or organic dye), visible light. conicet.gov.ar | Perfluoroalkylated alkane/alkene | Radical generated from a precursor (Rf-I) is key. conicet.gov.arnih.gov |

| 3.5.1.1 | Nucleophilic Substitution | Rf-SO₂Cl | Nucleophiles (H₂O, NH₃, ROH). libretexts.org | Sulfonic acids, sulfonamides, sulfonates | Sulfonyl chloride is a highly reactive intermediate with a good leaving group. libretexts.org |

Synthesis and Chemical Transformations of Octafluorobutane Sulfonic Acid Derivatives

Oxidative and Reductive Modifications of Sulfonic Derivatives

The chemistry of sulfonic acid derivatives of fluorinated butanes involves various oxidative and reductive modifications. While direct studies on this compound sulfonic acid are not extensively detailed in the provided results, the behavior of related fluorinated compounds offers insights into potential reaction pathways.

Oxidative processes can lead to the formation of sulfonyl fluorides or other highly oxidized sulfur species. For instance, the oxygenation of a Pt(II) fluorido complex bearing a thionyl fluoride (SOF) ligand with an oxidizing agent like the Davis reagent yields a sulfuryl fluorido complex. nih.gov This suggests that sulfonic acid derivatives of octafluorobutane could potentially be oxidized at the sulfur center under specific conditions. Furthermore, the oxidative fluorination of sulfur-containing compounds using agents like N-fluorobenzenesulfonimide (NFSI) can lead to the formation of sulfonyl fluorides. nih.gov

Reductive modifications, conversely, would involve the reduction of the sulfonic acid group. While not directly detailed for octafluorobutane sulfonic acid, the general principles of reducing sulfonic acids to thiols or other lower oxidation state sulfur compounds would apply. These reactions often require strong reducing agents.

The stability of the C-S bond in perfluorinated sulfonic acids is a critical factor in their reactivity. The strong electron-withdrawing effect of the perfluoroalkyl chain enhances the acidity of the sulfonic acid and influences the reactivity of the sulfur center.

Reactivity of Sulfonic Anhydride (B1165640) Analogues

Mixed carboxylic-sulfonic anhydrides exhibit unique reactivity. For example, a benzo[c] beilstein-journals.orgsemanticscholar.orgoxathiin-3(4H)-one 1,1-dioxide, a mixed sulfonic-carboxylic anhydride, reacts with imines to form β-lactams through a formal [2+2] cycloaddition, a Staudinger-type reaction. rsc.org This reaction is promoted by a base like triethylamine. rsc.org This type of reactivity suggests that sulfonic anhydride analogues derived from this compound could serve as precursors for the synthesis of complex fluorinated molecules. The specific reaction pathways would be influenced by the nature of the perfluoroalkyl group.

Halogenation and Dehalogenation Studies of Butane Analogues

Research into the halogenation and dehalogenation of butane analogues provides a foundation for understanding the potential transformations of this compound. Studies on (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes demonstrate that these compounds undergo halogenation with reagents like bromine and iodine monochloride to form 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes. beilstein-journals.orgsemanticscholar.orgnih.gov Subsequent dehydrohalogenation of these butanes can lead to the formation of various haloolefins. beilstein-journals.orgsemanticscholar.org

The reaction conditions for these transformations are critical. For example, the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) with alcoholic potassium hydroxide (B78521) yields a mixture of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene isomers. semanticscholar.org The choice of base and solvent can influence the product distribution and yield in dehydrohalogenation reactions. researchgate.net

These studies on hexafluorobutene analogues highlight the potential for introducing or removing halogen atoms from the carbon backbone of fluorinated butanes, suggesting that this compound could potentially undergo similar transformations, although the higher degree of fluorination would likely impact reactivity.

Table 1: Dehydrohalogenation Reaction of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (2) researchgate.net

| Entry | Solvent | Base (equiv) | Conditions (°C/h) | Product(s) |

| 1 | EtOH | iPrNEt (1) | 20/18 | Complex mixture |

| 2 | EtOH | iPrNEt (1) | 20/18 | (E)-butene 3a |

| 3 | EtOH | DBU (1) | 20/1 | (E)-butene 3a |

| 4 | diglyme | DBU (1) | 20/18 | Mixture of 3a,b |

| 5 | diglyme | DBU (2) | 20/1 | Mixture of 3a,b |

| 6 | H₂O | KOH (1) | 20/18 | Mixture of 3a,b |

| 7 | H₂O | KOH (1.3) | 20/2 | Mixture of 3a,b |

Preparation of Azeotropic and Near-Azeotropic Compositions for Research Applications

Azeotropic and near-azeotropic mixtures are crucial in various applications, including as refrigerants and cleaning agents. These mixtures exhibit a constant boiling point and composition during phase changes. justia.com The formation of an azeotrope is dependent on the intermolecular interactions between the components of the mixture.

While specific azeotropic compositions involving this compound were not detailed in the provided search results, the principles of azeotrope formation are well-established. For example, (Z)-1-chloro-3,3,3-trifluoropropene forms azeotropic mixtures with hydrogen fluoride. justia.com The composition of these azeotropes varies with pressure and temperature. justia.com

The identification of azeotropic or near-azeotropic mixtures often involves screening a wide range of potential components. The goal is to find combinations that have desirable thermodynamic properties, such as a specific boiling point or vapor pressure, for a particular application. purdue.edu For instance, mixtures of refrigerants like R-1270 and R-161 have been investigated for their azeotropic behavior to find suitable replacements for older refrigerants. purdue.edu The study of such mixtures is essential for developing new, environmentally friendly fluids for various industrial uses.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. nih.gov For fluorinated compounds, the analysis of multiple nuclei, including ¹H, ¹⁹F, and ¹³C, offers a comprehensive picture of the molecular architecture. azom.com

Proton NMR (¹H NMR) is highly sensitive for detecting the presence and chemical environment of hydrogen atoms within a molecule. In the context of highly fluorinated compounds such as 1,1,2,2,3,3,4,4-Octafluorobutane (CHF₂-CF₂-CF₂-CHF₂), ¹H NMR serves as a critical method for confirming the location of the hydrogen atoms and assessing the sample's structural integrity.

Due to the molecule's symmetry, the two protons are chemically equivalent, leading to the expectation of a single resonance signal in the ¹H NMR spectrum. docbrown.info The chemical shift of this signal is significantly influenced by the strong electron-withdrawing effects of the adjacent fluorine atoms. The signal's multiplicity, or splitting pattern, provides further structural information. The proton is coupled to the two fluorine atoms on the same carbon (a two-bond or geminal coupling, ²JH-F) and to the two fluorine atoms on the adjacent carbon (a three-bond or vicinal coupling, ³JH-F). This results in a complex signal, typically a triplet of triplets.

Interactive Table 1: Predicted ¹H NMR Data for 1,1,2,2,3,3,4,4-Octafluorobutane

| Proton Environment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Coupling Constants (Hz) |

| -CHF₂ | 5.5 - 6.5 | Triplet of Triplets (tt) | ²JH-F ≈ 50-60 Hz, ³JH-F ≈ 5-15 Hz |

Note: These are typical values and can vary based on solvent and experimental conditions. compoundchem.com

Fluorine-19 NMR is an exceptionally powerful technique for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.orgwikipedia.org It offers a wide range of chemical shifts, which minimizes signal overlap and provides detailed information about the different fluorine environments in a molecule. huji.ac.ilthermofisher.com

In the symmetric 1,1,2,2,3,3,4,4-Octafluorobutane molecule, there are two distinct fluorine environments:

The four fluorine atoms of the two terminal -CHF₂ groups.

The four fluorine atoms of the two internal -CF₂- groups.

Consequently, the ¹⁹F NMR spectrum is expected to show two main signals. The signal for the terminal -CHF₂ fluorines will be split into a doublet by the geminal proton (²JF-H) and further split into a triplet by the two vicinal fluorines on the adjacent carbon (³JF-F). The signal for the internal -CF₂- fluorines will be split into a triplet by the two vicinal fluorines on the terminal carbon (³JF-F) and a triplet by the two vicinal fluorines on the other internal carbon. Long-range couplings (four or more bonds) are also commonly observed in ¹⁹F NMR, potentially adding complexity to the spectrum. wikipedia.org

Interactive Table 2: Predicted ¹⁹F NMR Data for 1,1,2,2,3,3,4,4-Octafluorobutane

| Fluorine Environment | Predicted Chemical Shift (δ) ppm (vs. CFCl₃) | Predicted Multiplicity | Coupling Constants (Hz) |

| -F ₂CH | -135 to -145 | Doublet of Triplets (dt) | ²JF-H ≈ 50-60 Hz, ³JF-F ≈ 5-15 Hz |

| -F ₂C- | -120 to -130 | Triplet of Triplets (tt) | ³JF-F ≈ 5-15 Hz, ³JF-F ≈ 2-10 Hz |

Note: Chemical shifts for fluorine are reported relative to the standard CFCl₃. Negative values indicate upfield shifts. ucsb.edu

Carbon-13 NMR spectroscopy provides direct information about the carbon backbone of a molecule. youtube.com While the natural abundance of ¹³C is low (~1.1%), modern NMR techniques can readily acquire high-quality spectra. libretexts.org For fluorinated compounds, ¹³C NMR is particularly informative due to large one-bond carbon-fluorine coupling constants (¹JC-F). magritek.com

For 1,1,2,2,3,3,4,4-Octafluorobutane, the molecular symmetry results in two unique carbon environments: the two terminal -CHF₂ carbons and the two internal -CF₂- carbons. pressbooks.pub In a standard proton-decoupled ¹³C NMR spectrum, each of these signals will be split by the directly attached fluorine atoms.

The signal for the -CHF₂ carbons will appear as a triplet due to coupling with the two attached fluorine atoms.

The signal for the -CF₂- carbons will also appear as a triplet for the same reason.

The chemical shifts are influenced by the number of fluorine substituents, with more fluorinated carbons generally appearing further downfield. oregonstate.edu

Interactive Table 3: Predicted ¹³C NMR Data for 1,1,2,2,3,3,4,4-Octafluorobutane

| Carbon Environment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (Proton-Decoupled) | Coupling Constant (¹JC-F) (Hz) |

| -CHF₂ | 110 - 120 | Triplet (t) | 240 - 280 |

| -CF₂- | 105 - 115 | Triplet (t) | 250 - 290 |

Note: These are typical values. The exact chemical shifts and coupling constants can vary. libretexts.org

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. neu.edu.tr It is essential for confirming the molecular weight of a compound and deducing structural features from its fragmentation patterns. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. dtic.mil It is a primary method for assessing the purity of volatile compounds like 1,1,2,2,3,3,4,4-Octafluorobutane.

In a GC-MS analysis, the sample is vaporized and passed through a long capillary column (the GC component). Compounds separate based on their boiling points and interactions with the column's stationary phase. As each separated component exits the column, it enters the mass spectrometer, where it is ionized and detected. The resulting gas chromatogram plots detector response against retention time. The purity of the target compound can be determined by calculating the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram, excluding the solvent peak. birchbiotech.comyoutube.com This method is highly effective for detecting and quantifying trace impurities. birchbiotech.com

When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺˙), whose m/z value corresponds to the molecular weight of the compound. libretexts.org For 1,1,2,2,3,3,4,4-Octafluorobutane, the molecular ion peak would be expected at an m/z of approximately 202, corresponding to the formula C₄H₂F₈. nih.gov

The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments. libretexts.org The pattern of these fragment ions is characteristic of the molecule's structure. For fluorinated alkanes, common fragmentation pathways include the cleavage of C-C and C-F bonds, and the loss of neutral species like HF or CF₂. Analysis of these fragments helps to piece together the original structure. Additionally, the presence of isotopes, such as ¹³C, results in a small "M+1" peak in the mass spectrum, which can help confirm the number of carbon atoms in the molecule.

Interactive Table 4: Plausible Mass Spectrometry Fragments for 1,1,2,2,3,3,4,4-Octafluorobutane

| m/z | Possible Fragment Ion | Formula | Notes |

| 202 | [C₄H₂F₈]⁺˙ | C₄H₂F₈ | Molecular Ion (M⁺˙) |

| 182 | [C₄HF₇]⁺ | C₄HF₇ | Loss of HF |

| 151 | [C₃HF₆]⁺ | C₃HF₆ | Loss of -CHF₂ |

| 131 | [C₃F₅]⁺ | C₃F₅ | Loss of a fragment and rearrangement |

| 100 | [C₂F₄]⁺ | C₂F₄ | Tetrafluoroethylene (B6358150) cation |

| 69 | [CF₃]⁺ | CF₃ | Trifluoromethyl cation |

| 51 | [CHF₂]⁺ | CHF₂ | Difluoromethyl cation |

Note: The relative abundance of these fragments depends on the ionization energy and the specific mass spectrometer used. wiley.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the distinct vibrational modes of a molecule. uni-siegen.de These methods are powerful tools for the structural elucidation of compounds like 1,1,1,2,2,3,3,4-octafluorobutane.

The infrared and Raman spectra of this compound are characterized by vibrations associated with its carbon-carbon (C-C) and carbon-fluorine (C-F) bonds, as well as C-H bonds.

The C-F bond stretching vibrations are particularly prominent in the IR spectrum and typically appear in the region of 1000 to 1360 cm⁻¹. rsc.org For molecules with multiple fluorine atoms, such as octafluorobutane, this region can be complex due to the presence of both symmetric and asymmetric stretching modes. rsc.org The C-H stretching vibrations of the -CH₂- group are expected in the 2850–2960 cm⁻¹ range. libretexts.org

Carbon-carbon bond stretching vibrations in fluorinated alkanes are generally weak in the IR spectrum but can sometimes be observed in the Raman spectrum. The skeletal vibrations of the C-C-C chain are expected in the lower frequency "fingerprint" region of the spectrum, typically between 720 and 750 cm⁻¹. docbrown.info

Below is a table of predicted characteristic vibrational frequencies for this compound, based on typical ranges for similar functional groups.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C-H Asymmetric Stretch | 2925 - 2975 | Medium | Medium |

| C-H Symmetric Stretch | 2850 - 2900 | Medium | Medium |

| C-F Asymmetric Stretches | 1200 - 1350 | Strong | Weak-Medium |

| C-F Symmetric Stretches | 1000 - 1200 | Strong | Weak-Medium |

| CH₂ Scissoring | 1450 - 1480 | Medium | Weak |

| CH₂ Wagging/Twisting | 1150 - 1350 | Medium | Weak |

| C-C Stretching | 800 - 1100 | Weak | Medium-Strong |

| Skeletal Deformations | < 800 | Medium-Strong | Medium-Strong |

This table is a representation based on general spectroscopic principles and data for related fluorinated alkanes. Actual peak positions and intensities can vary.

Infrared and Raman spectroscopy are governed by different selection rules, making them complementary techniques. uni-siegen.de A vibrational mode is IR active if it results in a change in the molecule's dipole moment. libretexts.org In contrast, a mode is Raman active if it leads to a change in the molecule's polarizability. libretexts.org

For a molecule like this compound, which has low symmetry, many of its vibrational modes are expected to be active in both IR and Raman spectra. uni-siegen.de However, the intensities of the corresponding peaks will differ significantly. The highly polar C-F bonds give rise to very strong absorption bands in the IR spectrum, which can sometimes obscure other weaker signals. rsc.org Conversely, the C-C backbone vibrations, which may be weak in the IR spectrum, often produce stronger and more easily identifiable peaks in the Raman spectrum.

By combining data from both IR and Raman spectroscopy, a more complete picture of the vibrational framework of this compound can be obtained. This comprehensive analysis is crucial for unambiguous structural confirmation and for providing data that can be used in theoretical modeling of the molecule's properties.

Advanced Spectroscopic Probes for Electronic Structure and Dynamics

Beyond vibrational spectroscopy, other advanced spectroscopic techniques can provide insights into the electronic structure and the behavior of reactive species derived from this compound.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the study of species with unpaired electrons, such as free radicals. libretexts.org While this compound itself is a diamagnetic molecule and therefore ESR-inactive, radicals can be generated from it through processes like pyrolysis or irradiation.

ESR spectroscopy can provide detailed information about the structure and environment of these fluoroalkyl radicals. acs.org The interaction of the unpaired electron with the magnetic moments of nearby nuclei, particularly ¹⁹F and ¹H, leads to hyperfine splitting in the ESR spectrum. The analysis of these splitting patterns can help to identify the specific radical species formed and to map the distribution of the unpaired electron density within the radical. rsc.org Studies on various fluorinated radicals have shown that the magnitude of the fluorine splitting constants is sensitive to the radical's geometry and conformation. rsc.orgacs.org

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. uni-muenchen.de The energy absorbed promotes an electron from a lower energy molecular orbital to a higher energy one. utoronto.ca

Saturated alkanes and their fluorinated derivatives, such as this compound, are composed of strong sigma (σ) bonds. The electronic transitions available to these molecules, such as σ → σ*, require very high energy, corresponding to absorption in the far or vacuum ultraviolet region (typically below 200 nm). utoronto.ca Consequently, this compound is not expected to show any significant absorption in the standard UV-Vis range (200-800 nm) and is therefore considered transparent in this region. This property makes it a potentially suitable solvent for UV-Vis analysis of other compounds, provided it does not react with the analyte.

Chromatographic Separation Science for Complex Mixtures

Chromatographic techniques, particularly gas chromatography (GC), are essential for the separation, identification, and quantification of volatile compounds like this compound from complex mixtures. rochester.edu

The separation in GC is based on the differential partitioning of analytes between a stationary phase within a column and a mobile gas phase. rochester.edu The choice of the GC column's stationary phase is critical for achieving good separation of fluorinated compounds. For the analysis of fluorinated hydrocarbons, a variety of columns can be employed, ranging from nonpolar to semi-polar phases. For instance, a semi-polar 6% cyanopropylphenyl-94% dimethyl polysiloxane column has been shown to be effective for the separation of various neutral per- and polyfluoroalkyl substances (PFAS). nih.gov

The retention behavior of this compound will depend on its volatility and its interactions with the stationary phase. When analyzing complex environmental or industrial samples, comprehensive two-dimensional gas chromatography (GC×GC) can offer superior separation power, allowing for the isolation of fluorinated compounds from a hydrocarbon matrix. nih.gov

For detection, GC is often coupled with a mass spectrometer (GC-MS), which provides not only quantification but also structural information based on the mass-to-charge ratio of the ionized molecule and its fragmentation pattern. semanticscholar.org This combination is a powerful tool for the unambiguous identification of this compound in intricate samples.

Preparative Gas Chromatography (GC) for High-Purity Isolation

Preparative Gas Chromatography (GC) is a powerful technique for the purification of volatile and semi-volatile compounds on a larger scale than analytical GC. The primary objective is to isolate a specific compound from a mixture with high purity. For fluorocarbons like this compound, which are often gaseous or highly volatile liquids, preparative GC is a particularly suitable method for obtaining pure fractions. acs.orgacs.org

The fundamental principle involves injecting a sample mixture into a heated injection port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of the components between the mobile and stationary phases. Compounds with a higher affinity for the stationary phase travel more slowly, while those with a lower affinity move more quickly, resulting in their separation over the length of the column.

For the purification of low-molecular-weight fluorocarbons, the selection of the stationary phase is critical. acs.org These phases must be thermally stable and provide sufficient selectivity to resolve closely related fluorinated isomers or impurities. shinwa-cpc.co.jp The process requires careful optimization of parameters such as carrier gas flow rate, column temperature, and sample injection volume to maximize both resolution and throughput. sigmaaldrich.com After separation, the purified components are directed to a collection system as they elute from the column.

Key Research Findings:

Stationary Phase Selection: Thermally stable, highly fluorinated stationary phases are often employed for gas chromatography of fluorocarbons. acs.org The choice of stationary phase is crucial, as similar polarities between the sample and the phase can lead to strong retention and effective separation. shinwa-cpc.co.jp

System Purity: The purity of the carrier gas is paramount in preparative GC to prevent the introduction of contaminants like moisture, oxygen, or hydrocarbons, which can degrade the column and co-elute with the target compound. sigmaaldrich.com Gas purification systems are often installed to ensure the carrier gas is free of these impurities. sigmaaldrich.com

Scaling Up: Methods developed on an analytical scale are often scaled up for preparative purification. However, increasing the sample load can decrease resolution, requiring careful optimization to maintain the purity of the collected fractions. thermofisher.com

Table 1: Typical Parameters for Preparative GC of Fluorocarbons This table is a generalized representation based on common GC principles and may not reflect a specific validated method for this compound.

| Parameter | Description | Typical Value/Condition | Rationale |

|---|---|---|---|

| Column Type | Packed or Capillary | Packed with high loading capacity | Accommodates larger sample volumes for purification. |

| Stationary Phase | Liquid phase coated on a solid support | Fluorinated polymers, Squalane | Chosen for selectivity towards fluorocarbons and thermal stability. acs.orgshinwa-cpc.co.jp |

| Carrier Gas | Inert gas | Helium, Nitrogen, Argon | Mobile phase that does not react with the sample or stationary phase. sigmaaldrich.com |

| Injection Temperature | Temperature of the sample inlet | Sufficiently high to ensure rapid vaporization | Prevents peak broadening and ensures efficient sample transfer to the column. |

| Oven Temperature | Temperature of the column | Isothermal or Gradient Program | Controls the retention time and separation efficiency of components. |

| Detector | Thermal Conductivity Detector (TCD) | Non-destructive | Allows for the collection of the purified sample after detection. |

| Collection System | Cold traps or automated fraction collectors | Cooled to condense the eluting compound | Efficiently captures the purified, volatile fluorocarbon. |

Column Chromatography with Tailored Stationary Phases

Column chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers an alternative and highly selective method for purifying fluorinated compounds. The key to its success lies in the use of stationary phases specifically designed, or "tailored," to interact favorably with fluorinated molecules. chromatographyonline.comsilicycle.com

The separation mechanism in this context is often based on "fluorophilicity," where the highly fluorinated stationary phase exhibits strong retention for fluorinated analytes relative to their non-fluorinated or less-fluorinated counterparts. nih.gov This selective interaction allows for the effective separation of fluorinated compounds from complex mixtures. silicycle.comsilicycle.com

Several types of fluorinated stationary phases have been developed and are commercially available. These phases can provide different elution orders and enhanced selectivity compared to traditional C8 or C18 reversed-phase columns, often simplifying mobile phase requirements. chromatographyonline.com

Detailed Research Findings:

Pentafluorophenyl (PFP) Phases: PFP phases contain a phenyl ring with five fluorine substituents. They are known for their unique selectivity, especially for aromatic and halogenated compounds. silicycle.com The multiple interaction mechanisms, including π–π interactions, dipole-dipole interactions, and hydrogen bonding, make them versatile for separating a wide range of molecules. chromatographyonline.com Studies have shown that perfluoroaryl columns, like PFP, often exhibit superior separation factors and peak efficiencies for fluorinated compounds. nih.gov

Fluorinated Alkyl Phases: These phases consist of silica (B1680970) gel bonded with perfluoroalkyl chains, such as tridecafluoro (TDF). silicycle.com They operate on a "fluorous-fluorous" interaction principle, showing enhanced retention for highly fluorinated molecules. chromatographyonline.com They are particularly useful for separating fluorinated compounds from non-fluorous ones. silicycle.comsilicycle.com

Supercritical Fluid Chromatography (SFC): SFC is another technique where tailored stationary phases are crucial. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. The identification of a suitable stationary phase from the wide variety available is a key challenge in SFC method development. nih.govresearchgate.net Fluorinated stationary phases have proven effective in SFC for various separations. nih.gov

Table 2: Comparison of Tailored Stationary Phases for Fluorinated Compound Separation

| Stationary Phase Type | Chemical Moiety | Primary Interaction Mechanism | Key Advantages |

|---|---|---|---|

| Pentafluorophenyl (PFP) | Pentafluorophenylpropyl | π–π, dipole-dipole, hydrogen bonding, hydrophobic | High selectivity for aromatics and halogenated compounds; alternative selectivity to C18. chromatographyonline.comsilicycle.comnih.gov |

| Tridecafluoro (TDF) | Tridecafluorooctyl | Fluorophilic ("fluorous-fluorous") interactions | Strong retention of fluorinated molecules; useful for fluorous solid-phase extraction (FSPE). silicycle.com |

| Fluorochrom (FCM) | Proprietary high-fluorine content | Strong fluorophilic interactions | Particularly useful for separating highly fluorinated molecules from non-fluorous ones. silicycle.com |

| Perfluoroalkyl | General perfluorinated alkyl chains | Fluorophilic interactions | Greater retention for fluorine-containing compounds compared to their hydrogen-containing analogs. chromatographyonline.comnih.gov |

Computational Chemistry and Theoretical Investigations of 1,1,1,2,2,3,3,4 Octafluorobutane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation, albeit in an approximate manner for complex systems. youtube.com These methods elucidate the electronic structure, which dictates the molecule's reactivity, and its energetics, which governs its stability and transformations. For 1,1,1,2,2,3,3,4-octafluorobutane, these calculations can predict properties such as molecular orbital energies, charge distributions, and thermodynamic parameters. youtube.comsfu.ca

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for its favorable balance of accuracy and computational cost. nih.govnih.gov Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. This approach is widely used to determine various molecular properties. nih.govarxiv.org For a molecule like this compound, DFT can be employed to optimize its geometry, calculate its vibrational frequencies, and determine electronic properties such as the dipole moment and polarizability. mdpi.com Studies on related fluorinated hydrocarbons have demonstrated the utility of DFT in understanding their structure and reactivity. nih.govnih.gov

Table 1: Molecular Properties of this compound Calculable by DFT

| Property | Description |

| Total Electronic Energy | The sum of the kinetic energy of the electrons and the potential energy from electron-nuclear and electron-electron interactions. |

| Optimized Molecular Geometry | The lowest energy arrangement of the atoms, providing bond lengths and angles. youtube.com |

| Vibrational Frequencies | Frequencies of the normal modes of vibration, used to characterize stationary points on the potential energy surface and to predict infrared spectra. youtube.com |

| Dipole Moment | A measure of the separation of positive and negative charges in the molecule, indicating its polarity. fiu.edu |

| Polarizability | The tendency of the electron cloud to be distorted by an external electric field. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relates to electronic excitability and chemical reactivity. |

Note: The table presents properties that can be calculated using DFT; specific values for this compound would require dedicated computational studies.

While DFT is a powerful tool, post-Hartree-Fock methods offer a systematic way to improve upon the Hartree-Fock (HF) approximation, which does not fully account for electron correlation—the interaction between individual electrons. wikipedia.orgststephens.net.in Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory incorporate electron correlation to achieve higher accuracy, which is often crucial for quantitative predictions of reaction barriers and interaction energies. ornl.govnumberanalytics.com

The Unrestricted Hartree-Fock (UHF) method is particularly relevant for systems with unpaired electrons (open-shell systems), though it is less likely to be necessary for the ground state of this compound. These post-Hartree-Fock methods are generally more computationally demanding than DFT, with their cost increasing rapidly with the size of the molecule and the basis set used. wikipedia.orgyoutube.com

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. wikipedia.orgmit.edu Basis sets range from minimal ones, like STO-3G, to more extensive ones, such as Pople-style (e.g., 6-31G*, 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). computationalscience.orggaussian.com Larger basis sets provide a more accurate description of the electron distribution but at a significantly higher computational cost. computationalscience.org

For a molecule with many electronegative fluorine atoms like this compound, it is important to use polarized and diffuse functions in the basis set. Polarization functions allow for the distortion of atomic orbitals within the molecular environment, while diffuse functions are essential for describing the behavior of electrons far from the nucleus. The selection of an appropriate basis set involves a trade-off between the desired accuracy and the available computational resources. dtu.dk To enhance computational efficiency, especially for larger systems, techniques such as the use of symmetry and algorithms that scale linearly with the number of atoms can be implemented. anu.edu.au

Molecular Conformation and Conformational Landscape Analysis

The flexibility of the carbon-carbon single bonds in this compound allows it to adopt various three-dimensional arrangements, known as conformations. github.io The study of these different conformations and their relative energies is known as conformational analysis. Understanding the conformational landscape is crucial as the properties and reactivity of the molecule can be influenced by the specific conformations it populates. nih.gov

Theoretical calculations are instrumental in identifying the stable conformations, or rotational isomers (rotamers), of a molecule. wikipedia.org By systematically rotating the dihedral angles of the C-C bonds and calculating the energy at each step, a potential energy surface can be mapped out. The minima on this surface correspond to the equilibrium geometries of the stable conformers. nih.gov

For fluorinated alkanes, the presence of fluorine atoms significantly influences the conformational preferences due to steric and electrostatic interactions, including the gauche effect observed in some fluorinated systems. nih.gov Computational studies can quantify the energy differences between various conformers, such as the anti and gauche forms, and predict their relative populations at a given temperature.

Table 2: Illustrative Conformational Analysis of a Butane (B89635) Backbone

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (Illustrative) |

| Anti | ~180° | 0.0 |

| Gauche | ~60° | > 0 |

| Eclipsed | 0° | Energy Maximum |

Note: This table illustrates the basic conformers for a simple butane chain. The actual relative energies and stable dihedral angles for this compound would be influenced by the bulky and electronegative fluorine substituents and would require specific calculations.

Molecular symmetry plays a vital role in computational chemistry. fiu.eduillinois.edu By identifying the symmetry elements (e.g., rotation axes, mirror planes, centers of inversion) present in a molecule, it can be assigned to a specific point group. researchgate.net This classification can significantly simplify quantum chemical calculations by reducing the number of unique computations required. researchgate.net Furthermore, symmetry rules can determine whether a molecule can have a permanent dipole moment or be optically active. fiu.edu The different conformers of this compound will likely belong to different point groups, and analyzing their symmetry can provide valuable insights into their properties without extensive computation. For instance, a highly symmetric conformer might be readily identified as having no net dipole moment.

Environmental Chemistry and Atmospheric Fate Research

Atmospheric Lifetime and Persistence Studies of Fluorinated Alkanes

1,1,1,2,2,3,3,4-Octafluorobutane, with the chemical formula CHF2CF2CF2CHF2, is a hydrofluorocarbon (HFC) designated as HFC-338pcc. Like other fluorinated alkanes, its persistence in the atmosphere is a key factor in determining its environmental impact. The atmospheric lifetime of a gas is the time required for its concentration to be reduced to 1/e (about 37%) of its original amount. It is a measure of how long the substance, on average, remains in the atmosphere.

Research has provided specific estimates for the atmospheric lifetime of HFC-338pcc. Its global atmospheric lifetime is estimated to be between 11.36 and 13.5 years. noaa.govnoaa.gov This is further broken down into its lifetime in different atmospheric layers. The tropospheric atmospheric lifetime is estimated to be between 11.86 and 14.0 years, while the stratospheric atmospheric lifetime is significantly longer, at 273 to 360 years. noaa.gov The primary removal mechanism for HFCs in the troposphere is reaction with the hydroxyl radical (OH). ipcc.ch The long stratospheric lifetime indicates that once the compound reaches this higher atmospheric layer, its degradation is a much slower process.

The persistence of fluorinated alkanes in the atmosphere is generally high due to the strength of the carbon-fluorine bond. ccacoalition.org This makes them resistant to many of the natural removal processes in the atmosphere. HFCs with longer atmospheric lifetimes have a greater potential to contribute to global warming. noaa.gov For comparison, other HFCs have a wide range of atmospheric lifetimes, from a few years to several hundred years. epa.gov

Table 1: Atmospheric Lifetime Estimates for this compound (HFC-338pcc)

| Lifetime Parameter | Estimated Duration (Years) |

| Global Atmospheric Lifetime | 11.36 - 13.5 noaa.govnoaa.gov |

| Tropospheric Atmospheric Lifetime | 11.86 - 14.0 noaa.gov |

| Stratospheric Atmospheric Lifetime | 273 - 360 noaa.gov |

Atmospheric Transport Modeling and Global Distribution Patterns

Atmospheric transport models are essential tools for understanding how chemical compounds are distributed throughout the atmosphere. These models use meteorological data to simulate the movement of substances from their sources. eos.orgcopernicus.org

Given its atmospheric lifetime of over a decade, this compound is expected to become well-mixed in the atmosphere. noaa.govnoaa.gov This means that over time, its concentration will be relatively uniform across the globe, regardless of the location of its emission sources. noaa.gov

Various atmospheric transport models, such as Eulerian and Lagrangian models, are used to predict the movement of trace gases. eos.org Models like the Model of Averaged in Longitude Transport in the Atmosphere (MALTA) and Polair3D are used to simulate the transport of greenhouse gases and other pollutants. eos.orgcopernicus.org While there are no specific published modeling studies focused solely on HFC-338pcc, its transport would be governed by the same large-scale atmospheric circulation patterns that distribute other long-lived greenhouse gases. These models can help to estimate the global burden and distribution of such compounds, even with limited direct measurements.

Contribution to Global Atmospheric Budgets and Trace Gas Inventories

The global atmospheric budget of a trace gas accounts for its sources, sinks, and total atmospheric abundance. For many synthetic greenhouse gases, including HFCs, human activities are the primary source of emissions. ccacoalition.org These compounds are often used in applications such as refrigeration, air conditioning, and as blowing agents for foams. ccacoalition.org

There is currently limited publicly available information on the specific contribution of this compound to global atmospheric budgets and trace gas inventories. While inventories of major greenhouse gases are maintained, specific data on the atmospheric concentration and emissions of less common HFCs like HFC-338pcc are not always reported. The atmospheric abundance of HFCs as a group has been increasing, and they currently account for about 2% of total greenhouse gas emissions. ccacoalition.org The contribution of any individual HFC will depend on its production volume, usage patterns, and emission rates from various applications.

Advanced Research Applications in Materials Science and Chemical Engineering

Role in the Synthesis and Development of Novel Fluorinated Materials and Polymers

The incorporation of fluorine into polymers can impart a range of desirable properties, including high thermal stability, chemical resistance, and low surface energy. 1,1,1,2,2,3,3,4-Octafluorobutane serves as a valuable building block and intermediate in the creation of such advanced materials.

As a Reactive Intermediate in Polymerization Processes

In the realm of polymer synthesis, this compound can function as a telogen in telomerization reactions. Telomerization is a process where a chain transfer agent, or telogen, reacts with a polymerizable monomer, controlling the molecular weight of the resulting polymer, known as a telomer. The telomers produced can have fluorinated end-groups, which can be further functionalized to create a variety of fluorinated polymers with tailored properties. For instance, the telomerization of tetrafluoroethylene (B6358150) in the presence of a perfluoroalkyl iodide can lead to a mixture of perfluoroalkyliodide telomers with varying chain lengths. While specific research detailing this compound as the telogen in such reactions is not extensively documented in readily available literature, the principles of telomerization suggest its potential in this role to introduce an octafluorobutyl group into a polymer chain.

Furthermore, plasma polymerization of fluorocarbons is a technique used to deposit thin, highly cross-linked films on various substrates. While detailed studies on the plasma polymerization of this compound are not abundant, the general mechanism involves the fragmentation of the precursor gas in the plasma, creating reactive species that polymerize on the substrate surface. This process can be used to create coatings with low surface energy, high hydrophobicity, and excellent chemical resistance.

Surface Modification Research for Enhanced Material Properties

The surface properties of materials can be significantly altered through various modification techniques to enhance their performance in specific applications. Plasma-based treatments are a common method for surface functionalization. Research in this area has explored the use of fluorocarbon plasmas to impart hydrophobicity and other desirable properties to polymer surfaces.

Plasma etching and plasma-enhanced chemical vapor deposition (PECVD) are two such techniques. In plasma etching, a gas plasma is used to remove material from a surface, which can lead to changes in surface roughness and chemistry. When a fluorocarbon gas is used, fluorine-containing functional groups can be introduced onto the surface, lowering its surface energy. While specific studies focusing on this compound for plasma etching are not widely reported, the general principles of fluorocarbon plasma treatment suggest its potential for modifying the surfaces of materials like polytetrafluoroethylene (PTFE) to enhance their properties for applications requiring controlled wettability.